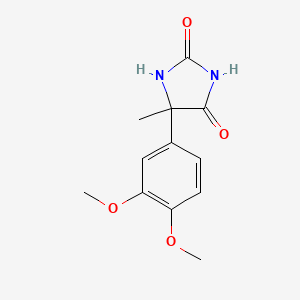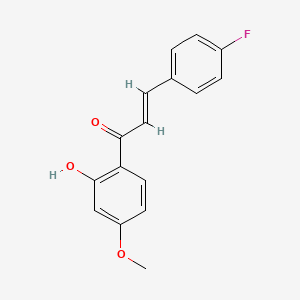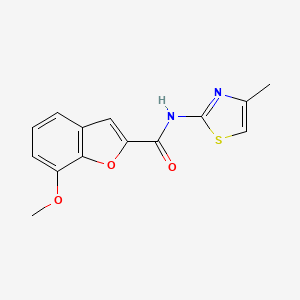![molecular formula C14H19BrN2O2S B2399554 1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine CAS No. 1608592-56-8](/img/structure/B2399554.png)
1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention from researchers due to its potential application in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. In addition, this compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, including topoisomerase II and tubulin. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized in large quantities, making it ideal for use in high-throughput screening assays. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its potential use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine. One potential direction is the development of more potent analogs of this compound that exhibit greater anticancer activity and lower toxicity. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential application in other areas of medicine, such as antiviral therapy. Finally, more research is needed to determine the safety and efficacy of this compound in animal models and ultimately in human clinical trials.
Métodos De Síntesis
The synthesis of 1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine involves the reaction of 3-bromoacetophenone with piperidine in the presence of sodium hydride. The resulting compound is then treated with sulfonyl chloride to obtain the final product. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine has been extensively studied for its potential application in the field of medicinal chemistry. This compound has been shown to possess significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been shown to possess antiviral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
1-[(E)-2-(3-bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2S/c1-11-9-14(16)5-7-17(11)20(18,19)8-6-12-3-2-4-13(15)10-12/h2-4,6,8,10-11,14H,5,7,9,16H2,1H3/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMGIBBKIANIHU-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1S(=O)(=O)C=CC2=CC(=CC=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CCN1S(=O)(=O)/C=C/C2=CC(=CC=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Bromophenyl)ethenesulfonyl]-2-methylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2399473.png)


![4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2399480.png)

![Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2399486.png)


![(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one](/img/structure/B2399489.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2399490.png)
![6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2399491.png)

